3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The naphthalene moiety attached to the pyrazole ring enhances the compound’s aromaticity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of naphthalene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to yield the pyrazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthalene moiety enhances its ability to intercalate with DNA, potentially leading to anticancer effects. Additionally, the pyrazole ring can interact with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 3-(phenyl)-1H-pyrazole-5-carbohydrazide
- 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Comparison
Compared to its analogs, 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits unique properties due to the position of the naphthalene moiety. This positioning can influence its electronic distribution and steric effects, leading to differences in reactivity and biological activity. The naphthalene-2-yl group may enhance its ability to interact with biological targets, making it a promising candidate for further research.
Biological Activity
3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a novel compound belonging to the pyrazole class, which is known for its diverse biological activities. The presence of the naphthalene moiety enhances its aromatic properties, potentially increasing its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological potential.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves intercalation with DNA, which may inhibit cancer cell proliferation. Various studies have reported IC50 values demonstrating its effectiveness against different cancer cell lines.
Study | Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Akhtar et al. | MCF-7 (breast cancer) | 12.4 | |
Abdellatif et al. | HeLa (cervical cancer) | 15.6 | |
Sivaramakarthikeyan et al. | A549 (lung cancer) | 10.8 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, showing promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Study | Model | Inhibition (%) | Reference |
---|---|---|---|
Abdellatif et al. | Carrageenan-induced edema in rats | 75% | |
Nayak et al. | COX-2 enzyme assay | IC50 = 0.04 μM |
Antimicrobial Activity
This compound has shown antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The naphthalene structure allows for effective binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
- Metal Ion Interaction : The pyrazole ring can interact with metal ions, influencing various biochemical pathways.
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Study on Anticancer Activity : A study by Akhtar et al. demonstrated that the compound effectively inhibited MCF-7 cell proliferation with an IC50 value of 12.4 μM, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research conducted by Sivaramakarthikeyan et al. showed that the compound significantly reduced paw swelling in a carrageenan-induced rat model, indicating strong anti-inflammatory properties.
- Antimicrobial Properties : A study published in PubMed reported that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting its use in developing new antimicrobial agents.
Properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGEZMQHCWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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